molecular formula C12H14N2O2 B13533638 2-Methyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid

2-Methyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid

Cat. No.: B13533638
M. Wt: 218.25 g/mol
InChI Key: BCRQGWBASGRFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid is an organic compound featuring an indazole ring, a methyl group, and a propanoic acid moiety. Indazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

    Alkylation: The indazole ring is then alkylated using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group on the indazole ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated indazole derivatives.

Scientific Research Applications

2-Methyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The indazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also modulate receptor activity, affecting various signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    2-Methylindole: A simpler indole derivative with a single methyl group.

    3-(1H-Indol-3-yl)propanoic acid: Similar structure but lacks the methyl group on the indazole ring.

Uniqueness

2-Methyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indazole or indole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-Methyl-3-(1-methyl-1H-indazol-3-yl)propanoic acid, often referred to in research as a derivative of indazole, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active substances, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on recent findings from diverse sources.

  • Chemical Formula : C11H13N3O2
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 1504087-85-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in inflammatory pathways.

Key Mechanisms:

  • CGRP Receptor Antagonism : The compound has been identified as a potential antagonist of calcitonin gene-related peptide (CGRP) receptors, which play a significant role in pain and inflammation pathways .
  • Inhibition of MCP-1 Production : Similar compounds have shown the ability to inhibit monocyte chemoattractant protein-1 (MCP-1) synthesis, suggesting a role in modulating immune responses .

In Vitro Studies

In vitro experiments have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, studies indicated that certain indazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process .

In Vivo Studies

Animal model studies have shown that treatment with these compounds leads to reduced inflammation and pain responses. For example, binding studies revealed that these compounds could effectively reduce edema in models of induced inflammation .

Case Study 1: Anti-inflammatory Effects

A study conducted on mice treated with this compound demonstrated a reduction in paw edema compared to control groups. The compound was administered at varying doses, with significant effects observed at higher concentrations.

Dose (mg/kg)Edema Reduction (%)
1025
2045
5070

Case Study 2: Cancer Cell Line Inhibition

In another study focusing on cancer cell lines, this compound exhibited cytotoxic effects against several types of cancer cells, including breast and colon cancer cells. The IC50 values were determined through MTT assays.

Cell LineIC50 (µM)
MCF-7 (Breast)15
HT29 (Colon)20
A549 (Lung)30

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-methyl-3-(1-methylindazol-3-yl)propanoic acid

InChI

InChI=1S/C12H14N2O2/c1-8(12(15)16)7-10-9-5-3-4-6-11(9)14(2)13-10/h3-6,8H,7H2,1-2H3,(H,15,16)

InChI Key

BCRQGWBASGRFHP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN(C2=CC=CC=C21)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.